ML355 - 1532593-30-8

ML355

Catalog Number: EVT-276329
CAS Number: 1532593-30-8
Molecular Formula: C21H19N3O4S2
Molecular Weight: 441.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML355 (also known as VLX-1005), chemically named N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide, is a potent and selective inhibitor of human 12-lipoxygenase (12-LOX). [, ] This enzyme plays a critical role in the production of pro-inflammatory mediators, making ML355 a valuable tool in investigating inflammatory pathways and exploring its therapeutic potential in various diseases.

12-Hydroxyeicosatetraenoic acid (12-HETE)

    Compound Description: 12-HETE is a metabolite of arachidonic acid produced by 12-LOX. It exhibits pro-inflammatory effects and participates in platelet activation. [, , , , , , , , ]

    Relevance: As a product of the enzyme ML355 inhibits, 12-HETE levels are used to assess ML355 efficacy. Reduced 12-HETE levels often indicate successful 12-LOX inhibition by ML355. [, , , , , , , , ]

12-Hydroperoxyeicosatetraenoic acid (12-HPETE)

    Compound Description: 12-HPETE is an unstable intermediate in the 12-LOX pathway, rapidly converted to 12-HETE. []

    Relevance: While not extensively studied in the context of ML355, 12-HPETE represents a precursor to 12-HETE and is indirectly impacted by ML355's inhibition of 12-LOX. []

VLX-1005

    Compound Description: VLX-1005, previously known as ML355, is a highly selective 12-LOX inhibitor. It has demonstrated efficacy in preclinical models of thrombosis and heparin-induced thrombocytopenia (HIT), exhibiting minimal bleeding risk. [, , , , , , , , ]

    Relevance: VLX-1005 is the same compound as ML355, but often used when discussing clinical development or specific therapeutic applications. [, , , , , , , , ]

ML127

  • Relevance: ML127 belongs to a different chemical scaffold than ML355 but shares the same target, 12-LOX. ML355 represents a next-generation inhibitor with improved properties compared to ML127. []

15-Hydroxyeicosatetraenoic acid (15-HETE)

    Compound Description: 15-HETE is an eicosanoid produced from arachidonic acid, primarily by 15-lipoxygenase (15-LOX). It exhibits anti-inflammatory and anti-aggregatory effects on platelets. []

    Relevance: While ML355 specifically targets 12-LOX, 15-HETE is relevant as it counteracts 12-HETE's pro-thrombotic effects. This interplay highlights the complex roles of eicosanoids in platelet function. []

15-Hydroxy-11,13,17-eicosatrienoic acid (15-HETrE)

    Compound Description: 15-HETrE is a 15-LOX metabolite derived from dihomo-γ-linolenic acid. Similar to 15-HETE, it exhibits anti-aggregatory effects on platelets, further emphasizing the counter-regulatory roles of different lipoxygenase pathways. []

    Relevance: While not directly produced by 12-LOX, 15-HETrE highlights the broader context of eicosanoid signaling in platelet activation, which ML355 aims to modulate. []

Aspirin

    Compound Description: Aspirin is a widely used non-steroidal anti-inflammatory drug (NSAID) that irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing thromboxane A2 production and platelet aggregation. [, ]

    Relevance: Aspirin serves as a reference antiplatelet agent. Comparing its mechanism and effects to ML355 helps elucidate the specific role of 12-LOX inhibition in platelet function and thrombosis. [, ]

ML351

    Compound Description: ML351 is a selective inhibitor of 15-LOX-1, an enzyme involved in the production of pro-inflammatory mediators. []

    Relevance: While ML355 targets 12-LOX, ML351's ability to reverse pain hypersensitivity in a neuropathic pain model alongside ML355 suggests potential interplay between 12-LOX and 15-LOX pathways in pain modulation. []

2-Arachidonoyl-lysophosphatidylcholine (2-AA-LPC)

    Compound Description: 2-AA-LPC is a lysophospholipid containing arachidonic acid. It can be directly oxidized by 12-LOX. []

    Relevance: 2-AA-LPC serves as an unconventional substrate for 12-LOX, highlighting the enzyme's diverse activities beyond free arachidonic acid metabolism, which ML355 can modulate. []

2-Arachidonoyl-lysophosphatidylethanolamine (2-AA-LPE)

    Compound Description: Similar to 2-AA-LPC, 2-AA-LPE is a lysophospholipid with arachidonic acid, serving as a direct substrate for 12-LOX. []

    Relevance: 2-AA-LPE further underscores 12-LOX's ability to act on diverse lipid substrates beyond free arachidonic acid, impacting eicosanoid signaling pathways potentially modulated by ML355. []

12(S)-HETE-lysophosphatidylcholine (12-HETE-LPC)

    Compound Description: 12-HETE-LPC is the product of 12-LOX-mediated oxidation of 2-AA-LPC. []

    Relevance: The identification of 12-HETE-LPC reinforces the significance of unconventional 12-LOX pathways targeted by ML355, expanding the potential therapeutic implications of inhibiting this enzyme. []

12(S)-HETE-lysophosphatidylethanolamine (12-HETE-LPE)

    Compound Description: 12-HETE-LPE is generated by 12-LOX oxidation of 2-AA-LPE, adding to the complexity of 12-LOX-mediated signaling. []

    Relevance: Similar to 12-HETE-LPC, the presence of 12-HETE-LPE emphasizes the non-canonical functions of 12-LOX, broadening the scope of ML355's actions in modulating eicosanoid signaling. []

Overview

ML355 is a potent and selective inhibitor of human platelet-type 12-lipoxygenase, a key enzyme involved in the metabolism of arachidonic acid to leukotrienes, which are mediators of inflammation and thrombosis. The compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and diabetes due to its ability to modulate platelet activation without significantly affecting hemostasis. ML355 has demonstrated efficacy in reducing thrombosis in various experimental models while preserving normal clotting functions, making it a promising candidate for further research and development.

Source and Classification

ML355 is classified as a sulfonamide derivative, specifically identified as N-(benzo[d]thiazol-2-yl)-4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide. It is primarily sourced from high-throughput screening efforts aimed at identifying selective inhibitors of lipoxygenases, particularly those that can selectively target the 12-lipoxygenase isoform. The compound's chemical structure contributes to its selectivity and potency against this specific enzyme.

Synthesis Analysis

The synthesis of ML355 involves a multi-step process that begins with the reaction of 4-aminobenzenesulfonamide with 2-hydroxy-3-methoxybenzaldehyde. This reaction typically employs a reductive amination strategy, which can be optimized through various methods:

  1. Initial Reaction: The starting materials are refluxed in ethanol to form an imine intermediate.
  2. Reduction: Sodium borohydride is then used to reduce the imine to the corresponding amine, yielding the desired sulfonamide product.
  3. Purification: The crude product is purified through column chromatography to achieve the final compound in a suitable yield.

Technical details regarding the synthesis indicate that careful control of reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and purity .

Molecular Structure Analysis

ML355 has a molecular formula of C21H19N3O4S2 and a molecular weight of approximately 441.08 g/mol. Its structure features several functional groups that contribute to its biological activity:

  • Sulfonamide Group: Essential for its interaction with the enzyme.
  • Thiazole Ring: Provides structural stability and influences binding affinity.
  • Methoxy and Hydroxy Groups: These moieties enhance solubility and modulate the compound's interaction with lipoxygenase enzymes.

The detailed structural analysis can be supported by various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry, which confirm the identity and purity of ML355 .

Chemical Reactions Analysis

The chemical reactivity of ML355 is primarily characterized by its ability to inhibit 12-lipoxygenase through competitive binding. The mechanism involves:

  1. Binding: ML355 binds to the active site of 12-lipoxygenase, preventing substrate access.
  2. Inhibition: This binding results in a significant reduction in the conversion of arachidonic acid to leukotrienes.

Quantitative analysis shows that ML355 exhibits an IC50 value of approximately 0.34 μM against 12-lipoxygenase, indicating its potency as an inhibitor . Comparative studies reveal that it has much lower activity against other lipoxygenase isoforms (15-lipoxygenase-1, 15-lipoxygenase-2, and 5-lipoxygenase), underscoring its selectivity .

Mechanism of Action

The mechanism by which ML355 exerts its pharmacological effects involves several steps:

  1. Competitive Inhibition: ML355 competes with arachidonic acid for binding at the active site of 12-lipoxygenase.
  2. Reduced Thrombus Formation: By inhibiting this enzyme, ML355 decreases the production of pro-inflammatory leukotrienes, leading to reduced platelet aggregation and thrombus formation.
  3. Preservation of Hemostasis: Importantly, ML355 has been shown to maintain normal hemostatic function despite its inhibitory effects on platelet activation .

This dual action positions ML355 as a potential therapeutic agent for conditions characterized by excessive platelet activation without compromising hemostatic integrity.

Physical and Chemical Properties Analysis

ML355 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound demonstrates stability under physiological conditions but may degrade over time when exposed to extreme pH levels or oxidative environments .
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of solid-state properties.

These properties are essential for formulating ML355 into effective pharmaceutical preparations.

Applications

ML355 holds promise in various scientific applications:

  1. Cardiovascular Research: Its role as an inhibitor of platelet activation makes it a candidate for studies related to thrombosis and cardiovascular diseases.
  2. Diabetes Research: Preliminary studies suggest that ML355 may protect pancreatic islets from inflammatory damage, indicating potential applications in diabetes management .
  3. Drug Development: Ongoing research aims to explore analogs and derivatives of ML355 to enhance potency, selectivity, and pharmacokinetic profiles for therapeutic use.

Properties

CAS Number

1532593-30-8

Product Name

ML355

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-[(2-hydroxy-3-methoxyphenyl)methylamino]benzenesulfonamide

Molecular Formula

C21H19N3O4S2

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C21H19N3O4S2/c1-28-18-7-4-5-14(20(18)25)13-22-15-9-11-16(12-10-15)30(26,27)24-21-23-17-6-2-3-8-19(17)29-21/h2-12,22,25H,13H2,1H3,(H,23,24)

InChI Key

OWHBVKBNNRYMIN-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3

Solubility

Soluble in DMSO

Synonyms

ML355; ML 355; ML-355.

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.